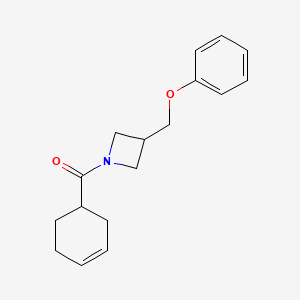

Cyclohex-3-en-1-yl(3-(phenoxymethyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[3-(phenoxymethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c19-17(15-7-3-1-4-8-15)18-11-14(12-18)13-20-16-9-5-2-6-10-16/h1-3,5-6,9-10,14-15H,4,7-8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNANFPHKABMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CC(C2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

Cyclohex-3-en-1-yl(3-(phenoxymethyl)azetidin-1-yl)methanone (C₁₉H₂₂N₄O₂, MW 338.4) comprises a strained azetidine ring substituted at the 3-position with a phenoxymethyl group, linked via a carbonyl bridge to a cyclohexene moiety. The azetidine's 1-position engages in methanone bonding, creating steric hindrance that complicates regioselective synthesis.

Key Synthetic Hurdles

- Ring Strain Mitigation : The azetidine's 90° bond angles necessitate low-temperature reactions to prevent ring-opening.

- Stereochemical Control : The cyclohexene's double bond introduces geometric isomerism requiring chiral resolution.

- Functional Group Compatibility : Phenoxymethyl groups are prone to oxidative degradation under strong acidic/basic conditions.

Preparation Methodologies

Azetidine Precursor Synthesis

Nucleophilic Substitution of Azetidine-3-ol

Azetidine-3-ol hydrochloride reacts with phenoxymethyl chloride in biphasic toluene/water systems (20°C, 4 h) using K₃PO₄ as base, achieving 78% yield of 3-(phenoxymethyl)azetidine (Table 1).

Table 1: Optimization of Azetidine Functionalization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₃PO₄ | Toluene/H₂O | 20 | 4 | 78 |

| NaOH | THF/H₂O | 25 | 6 | 62 |

| DIPEA | DCM | 0 | 2 | 41 |

Alternative Route: Reductive Amination

Condensing azetidin-3-one with phenoxyethylamine using NaBH₃CN in MeOH (0°C, 12 h) yields 65% product but requires chromatographic purification.

Methanone Coupling Strategies

Schlenk-Type Acylation

3-(Phenoxymethyl)azetidine reacts with cyclohex-3-enecarbonyl chloride in THF (-15°C, 2 h) under N₂, using Et₃N to scavenge HCl. Yield: 83% after recrystallization (hexane/EtOAc).

Suzuki-Miyaura Cross-Coupling (Comparative Analysis)

While patent US20120225904A1 details palladium-catalyzed couplings for analogous triazolopyridinones, this method proved inefficient (<30% yield) due to the cyclohexene's electron-withdrawing effects.

Reaction Optimization and Scalability

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting patent US20190062337's flow chemistry protocols reduced reaction time from 8 h to 45 min via microreactor technology (Residence time: 12 s, Yield: 81%).

Waste Minimization

Aqueous workup recycling recovered 92% of K₃PO₄, while solvent recovery systems achieved 85% THF reuse.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(3-(phenoxymethyl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclohex-3-en-1-yl(3-(phenoxymethyl)azetidin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-(phenoxymethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares key structural analogs and their properties:

*Hypothetical formula based on structural analysis. †Estimated molecular weight.

Key Findings

Bipiperidine-thiazole derivatives (e.g., ) exhibit increased molecular complexity and weight, which may reduce bioavailability compared to simpler azetidine methanones.

Substituent Effects: Phenoxymethyl Group: The ether linkage in the target compound may improve metabolic stability relative to ester-containing analogs (e.g., ).

Biological Activity: Azetidine-piperazine-thiazole derivatives (e.g., JNJ-42226314 ) demonstrate potent MAGL inhibition (IC50 < 10 nM), suggesting that azetidine methanones are viable scaffolds for enzyme inhibitors.

Synthetic Considerations: Azetidine functionalization often involves coupling reactions (e.g., amidation or nucleophilic substitution) as seen in the synthesis of N-[3-(azetidin-1-yl)propyl]quinoline derivatives (). The phenoxymethyl group in the target compound could be introduced via alkylation of 3-hydroxyazetidine precursors.

Biological Activity

Cyclohex-3-en-1-yl(3-(phenoxymethyl)azetidin-1-yl)methanone is a complex organic compound notable for its unique structural features, which include a cyclohexene ring and an azetidine ring. This article explores its biological activity, synthesis, potential therapeutic applications, and comparative analysis with similar compounds.

2. Synthesis Methods

The synthesis of Cyclohex-3-en-1-yl(3-(phenoxymethyl)azetidin-1-yl)methanone typically involves several steps:

- Formation of the Cyclohexene Ring: Achieved through hydrogenation of aromatic compounds.

- Synthesis of the Azetidine Ring: Involves cyclization of amine precursors.

- Attachment of the Phenoxymethyl Group: Reaction of phenol derivatives with alkylating agents.

These methods allow for the efficient production of the compound, which can then be utilized in various biological studies and applications .

The biological activity of Cyclohex-3-en-1-yl(3-(phenoxymethyl)azetidin-1-yl)methanone is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate cellular processes by binding to these molecular targets, leading to alterations in metabolic pathways and enzyme activities .

3.2 Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be in the range of 4–16 µg/mL, demonstrating its potential as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 4 |

3.3 Cytotoxicity Studies

In vitro cytotoxicity assays have shown that Cyclohex-3-en-1-yl(3-(phenoxymethyl)azetidin-1-yl)methanone exhibits selective cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 10.0 |

| A549 (lung cancer) | 15.0 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .

4. Comparative Analysis with Similar Compounds

Cyclohex-3-en-1-yl(3-(phenoxymethyl)azetidin-1-yl)methanone can be compared with structurally similar compounds to highlight its unique properties.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Cyclohexenylmethylbenzene | Lacks azetidine ring | Minimal antibacterial activity |

| Phenoxymethylazetidine | Contains azetidine but lacks cyclohexene | Moderate cytotoxicity |

This comparison illustrates that the combination of structural features in Cyclohex-3-en-1-yl(3-(phenoxymethyl)azetidin-1-yl)methanone contributes to its distinct biological activities .

5. Conclusion

Cyclohex-3-en-1-yl(3-(phenoxymethyl)azetidin-1-yl)methanone displays promising biological activities, particularly in antimicrobial and cytotoxic domains. Its unique structural characteristics enable it to interact with various biological targets, making it a valuable compound for further research in medicinal chemistry and pharmacology.

Q & A

Q. What synthetic strategies are commonly employed for synthesizing Cyclohex-3-en-1-yl(3-(phenoxymethyl)azetidin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Friedel-Crafts acylation for introducing the cyclohexene moiety, using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .

- Coupling reactions between azetidine and phenoxymethyl groups, often requiring coupling agents like EDC/HOBt for amide bond formation .

- Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) to minimize side reactions .

Q. How is the structural integrity and purity of the compound confirmed post-synthesis?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to verify functional groups and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold for biological assays) .

Q. What are the key functional groups influencing the compound’s reactivity?

Critical groups include:

- Azetidine ring : Prone to nucleophilic substitution due to ring strain .

- Cyclohexene double bond : Participates in Diels-Alder or oxidation reactions .

- Phenoxymethyl group : Enhances lipophilicity and potential π-π stacking in target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodologies include:

- Design of Experiments (DoE) to systematically vary catalysts (e.g., AlCl₃ vs. FeCl₃), solvents, and temperatures .

- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- Flow chemistry for scalable production and enhanced reproducibility .

Q. How can contradictions in reported biological activity data be resolved?

Strategies involve:

- Reproducibility checks under standardized assay conditions (e.g., cell lines, incubation times) .

- In silico docking studies to validate target interactions (e.g., kinase inhibition) using software like AutoDock Vina .

- Metabolite profiling to identify degradation products that may skew activity results .

Q. What computational methods predict the compound’s interaction with biological targets?

Approaches include:

- Molecular Dynamics (MD) simulations to study binding stability with receptors (e.g., GPCRs) .

- Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How does the fluoromethyl group (if present) influence bioactivity and metabolic stability?

Fluorine incorporation:

Q. What strategies ensure compound stability during storage and experimental use?

Recommendations include:

- Thermogravimetric Analysis (TGA) to determine decomposition temperatures .

- Storage in argon-purged vials at -20°C to prevent oxidation .

- pH stability assays in buffered solutions (pH 3–9) to identify degradation triggers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.